molecular formula C12H14BrNO2 B10813884 Benzamide, N-tetrahydrofurfuryl-4-bromo-

Benzamide, N-tetrahydrofurfuryl-4-bromo-

Cat. No.: B10813884
M. Wt: 284.15 g/mol
InChI Key: NEEWRHZFBXHGKM-UHFFFAOYSA-N
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Description

Benzamide, N-tetrahydrofurfuryl-4-bromo- is an organic compound with the molecular formula C₁₂H₁₄BrNO₂ and a molecular weight of 284.149 g/mol This compound features a benzamide core substituted with a tetrahydrofurfuryl group and a bromine atom at the 4-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-tetrahydrofurfuryl-4-bromo- typically involves the bromination of a benzamide derivative followed by the introduction of a tetrahydrofurfuryl group. One common method includes the bromination of benzamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromobenzamide is then reacted with tetrahydrofurfurylamine under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of Benzamide, N-tetrahydrofurfuryl-4-bromo- may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-tetrahydrofurfuryl-4-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and bases.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amides, while coupling reactions with boronic acids produce biaryl compounds.

Scientific Research Applications

Benzamide, N-tetrahydrofurfuryl-4-bromo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide, N-tetrahydrofurfuryl-4-bromo- involves its interaction with specific molecular targets and pathways. The bromine atom and tetrahydrofurfuryl group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-tetrahydrofurfuryl-2-bromo-: Similar structure but with the bromine atom at the 2-position.

    Benzamide, N-tetrahydrofurfuryl-3-bromo-: Similar structure but with the bromine atom at the 3-position.

    Benzamide, N-tetrahydrofurfuryl-5-bromo-: Similar structure but with the bromine atom at the 5-position.

Uniqueness

Benzamide, N-tetrahydrofurfuryl-4-bromo- is unique due to the specific positioning of the bromine atom at the 4-position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

4-bromo-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEWRHZFBXHGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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